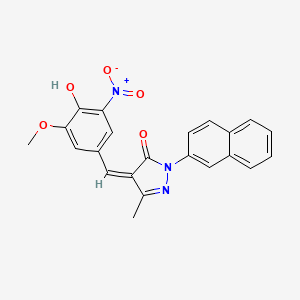![molecular formula C19H20N4O2 B6019284 5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019284.png)
5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 is a pyrido[2,3-d]pyrimidine derivative that has been shown to have a high affinity for the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders. In
作用机制
The mechanism of action of 5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its binding to the dopamine D3 receptor, which leads to the activation of intracellular signaling pathways. This activation results in the regulation of neurotransmitter release and synaptic plasticity, which are important for the regulation of behavior and cognition. This compound has also been shown to have an effect on the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of gene expression. This compound has also been shown to have an effect on various behavioral and cognitive processes, including reward processing, motivation, and memory.
实验室实验的优点和局限性
5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor, its partial agonist effect on the D2 receptor, and its ability to modulate neurotransmitter release and synaptic plasticity. However, this compound also has some limitations, including its potential toxicity and the need for further research to establish its safety and efficacy.
未来方向
There are several future directions for research on 5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, including its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. Further research is also needed to establish the safety and efficacy of this compound, as well as its potential side effects and interactions with other drugs. Additionally, future research could explore the potential of this compound as a tool for studying the dopamine D3 receptor and its role in behavior and cognition.
合成方法
The synthesis of 5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 1-piperidin-4-ylpiperazine to form 5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrimidine-4(3H)-one. This intermediate is then reacted with 2-chloropyridine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research.
科学研究应用
5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to have a partial agonist effect on the D2 receptor, which is involved in the regulation of movement and cognition.
属性
IUPAC Name |
5-(3-methoxyphenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-14-7-5-6-13(12-14)15-8-9-20-17-16(15)18(24)22-19(21-17)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZYNUZYKCZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinol](/img/structure/B6019204.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B6019214.png)
![N-(4-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6019218.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methyl-2-(4-morpholinyl)-1-propanamine](/img/structure/B6019223.png)
![7-[(1,5,6-trimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019230.png)

![2-(5-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6019261.png)
![5-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6019263.png)
![1,3-benzodioxol-5-yl{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6019267.png)
![N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6019268.png)

![dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate](/img/structure/B6019290.png)
![2-[4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6019295.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B6019303.png)